5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
Overview
Description
5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It’s worth noting that oxadiazole derivatives have been known to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that the compound is a zwitterionic energetic material, containing tetrazole as an anion and 1,3,4 oxadiazole as a cation . This unique structure may influence its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential anticancer properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde exhibit similar biological activities.
Pyridazinone Derivatives: These compounds share structural similarities and are known for their pharmacological properties.
Imidazo[1,5-a]pyridine Derivatives: Known for their versatility and applications in various fields.
Uniqueness
5-(Pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-pyridin-3-yl-3H-1,3,4-oxadiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOVQKCTAPHNPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430739 | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61690-97-9 | |
Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70430739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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